molecular formula C5H10O B1266199 2-Methylcyclopropanemethanol CAS No. 6077-72-1

2-Methylcyclopropanemethanol

Cat. No.: B1266199
CAS No.: 6077-72-1
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-UHFFFAOYSA-N
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Description

2-Methylcyclopropanemethanol is an organic compound with the molecular formula C5H10O. It is a clear, colorless liquid with a boiling point of 133°C and a density of 0.87 g/mL at 25°C . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclopropanecarboxylic acid using a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 2-Methylcyclopropanecarboxylic acid

    Reduction: 2-Methylcyclopropane

    Substitution: 2-Methylcyclopropyl chloride

Mechanism of Action

The mechanism of action of 2-methylcyclopropanemethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydroxylation by cytochrome P-450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in various biochemical reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

  • 2-Methylcyclopropanecarboxylic acid
  • 2-Methylcyclopropane
  • 2-Methylcyclopropyl chloride

Comparison: 2-Methylcyclopropanemethanol is unique due to its hydroxyl functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2-methylcyclopropanecarboxylic acid is primarily involved in oxidation reactions, this compound can participate in both oxidation and reduction reactions . Additionally, the presence of the hydroxyl group allows for substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEINYPABNPRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976243
Record name (2-Methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6077-72-1
Record name Cyclopropanemethanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006077721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylcyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropanemethanol
Reactant of Route 2
Reactant of Route 2
2-Methylcyclopropanemethanol
Reactant of Route 3
2-Methylcyclopropanemethanol
Reactant of Route 4
2-Methylcyclopropanemethanol
Reactant of Route 5
2-Methylcyclopropanemethanol
Reactant of Route 6
2-Methylcyclopropanemethanol
Customer
Q & A

Q1: How does the presence of different substituents on the cyclopropane ring influence the thermal decomposition of 2-Methylcyclopropanemethanol?

A: Research indicates that substituents on the cyclopropane ring significantly impact the thermal decomposition of this compound and its derivatives. A study [] investigating the gas-phase thermal decomposition of various substituted cyclopropanes, including Cis-2-methylcyclopropanemethanol (cMCM), found that the presence of the methanol group influences the stability of transition states during the decomposition process. Specifically, the methanol group was found to stabilize the transition states for 1,2-hydrogen transfer reactions. This stabilization effect influences both the rate of decomposition and the distribution of isomeric products formed.

Q2: What insights were gained about the conformational equilibrium of trans-2-Methylcyclopropanemethanol from its microwave spectrum?

A: While the provided abstract [] doesn't contain specific details about the findings, it highlights that the microwave spectrum of trans-2-Methylcyclopropanemethanol was successfully obtained. Analyzing microwave spectra allows researchers to determine the rotational constants of molecules, which in turn provide crucial information about their structure and conformational preferences. The mention of intramolecular hydrogen bonding suggests that this interaction plays a role in the conformational equilibrium of trans-2-Methylcyclopropanemethanol. Further investigation into the specific hydrogen bonding patterns and their impact on the molecule's preferred conformation would be necessary based on the full research article.

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